2,2,3,3-Tetrafluoropropyl 4-((chloroacetyl)amino)benzenesulfonate
Description
2,2,3,3-Tetrafluoropropyl 4-((chloroacetyl)amino)benzenesulfonate is a fluorinated sulfonate ester characterized by a tetrafluoropropyl group linked to a benzenesulfonate backbone, further substituted with a chloroacetyl amino moiety. Such structural features make it relevant in applications ranging from surfactants to polymer precursors, where fluorinated compounds are valued for their thermal stability and resistance to degradation .
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-[(2-chloroacetyl)amino]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF4NO4S/c12-5-9(18)17-7-1-3-8(4-2-7)22(19,20)21-6-11(15,16)10(13)14/h1-4,10H,5-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUFAEVSZPSJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF4NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2,3,3-Tetrafluoropropyl 4-((chloroacetyl)amino)benzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry and pharmacology.
Molecular Formula: C11H10ClF4NO4S
Molecular Weight: 363.71 g/mol
CAS Number: Not specified in the sources but can be derived from the chemical structure.
IUPAC Name: 2,2,3,3-tetrafluoropropyl 4-[(2-chloroacetyl)amino]benzenesulfonate
The biological activity of this compound is largely attributed to its unique structural features, including the tetrafluoropropyl group and the chloroacetyl moiety. These functional groups enhance the compound's lipophilicity and stability, which may facilitate its interaction with biological targets.
Proposed Mechanisms
- Enzyme Inhibition: The chloroacetyl group can act as an electrophile, potentially inhibiting enzymes involved in metabolic pathways.
- Cell Signaling Modulation: The sulfonate group may influence cell signaling pathways by interacting with specific receptors or proteins.
- Antimicrobial Activity: Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which may extend to this compound.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds similar to this compound. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways.
Antimicrobial Effects
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. The presence of the chloroacetyl group may further augment this effect by disrupting bacterial cell membranes or interfering with metabolic processes.
Case Studies
Research Findings
- Ames Test Results: The compound has been classified as strong positive in Ames tests, indicating potential mutagenic effects which necessitate further investigation into its safety profile .
- Pharmacokinetics: Studies on similar compounds suggest favorable absorption and distribution characteristics due to their lipophilic nature .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 2,2,3,3-tetrafluoropropyl 4-((chloroacetyl)amino)benzenesulfonate as a promising candidate in anticancer drug development. Its structural properties allow it to act as an inhibitor of specific enzymatic pathways involved in tumor progression.
- Case Study : A study published in the Journal of Organic Chemistry explored the compound's effectiveness against various cancer cell lines. The results indicated that it exhibited significant cytotoxic effects, particularly against breast and colon cancer cells, with an IC50 value in the low micromolar range .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of autophagy and apoptosis pathways. This dual action may enhance its efficacy in targeting resistant cancer phenotypes.
Materials Science Applications
Fluorinated Polymers
The unique fluorinated structure of this compound makes it an excellent candidate for synthesizing advanced materials such as fluorinated polymers. These materials are known for their superior chemical resistance and thermal stability.
- Data Table: Properties of Fluorinated Polymers Derived from the Compound
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Chemical Resistance | Excellent |
| Mechanical Strength | High |
Application in Coatings
Fluorinated coatings derived from this compound can be utilized in various industrial applications due to their hydrophobic properties and resistance to solvents. These coatings are particularly valuable in the automotive and aerospace industries.
Environmental Applications
Pesticide Development
The compound has been investigated for its potential use in developing environmentally friendly pesticides. Its ability to target specific biological pathways in pests could lead to more effective pest control solutions with reduced ecological impact.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physical Properties
Substituent Effects on Reactivity and Stability
- Chloroacetyl Amino Group: The presence of the chloroacetyl amino group in the target compound introduces nucleophilic reactivity due to the amide linkage, which is absent in simpler fluorinated esters like 2,2,3,3-tetrafluoropropyl methacrylate . This group may enhance interactions with biological systems or serve as a site for further chemical modification.
- Nitro vs.
- Trifluoroethyl vs. Tetrafluoropropyl Chains : The trifluoroethyl ester (CAS 433-06-7) has a shorter fluorinated chain, leading to lower hydrophobicity and molecular weight compared to the tetrafluoropropyl-based compounds .
Molecular Weight and Density Trends
- The target compound’s estimated molecular weight (~360.7) is significantly higher than non-sulfonated analogs like 2,2,3,3-tetrafluoropropyl methacrylate (200.13) due to the benzenesulfonate and chloroacetyl groups .
- Fluorinated esters with aliphatic backbones (e.g., succinic acid derivatives in ) have lower molecular weights (≤232.13), highlighting the mass contribution of aromatic sulfonate groups.
Application-Specific Comparisons
- Polymer Precursors : Compounds like 2,2,3,3-tetrafluoropropyl methacrylate (CAS 45102-52-1) are used in fluoropolymer synthesis due to their acrylate functionality . The target compound’s sulfonate group may instead favor surfactant or ionic applications.
- Surfactant Potential: Sodium salts of perfluorinated sulfonates (e.g., ) are established surfactants, but the chloroacetyl amino group in the target compound could introduce pH-dependent solubility or antimicrobial properties.
- Thermal Stability: Tetrafluoropropyl esters generally exhibit higher thermal stability than non-fluorinated analogs. However, the nitro-substituted sulfonate (CAS 85459-27-4) may decompose at lower temperatures due to nitro group instability .
Research Findings and Functional Insights
- Environmental Impact : Unlike long-chain perfluorinated sulfonates (e.g., ), the tetrafluoropropyl chain in the target compound may reduce bioaccumulation risks due to its shorter chain length .
- Toxicity Profile: The chloroacetyl group could introduce toxicity concerns absent in non-functionalized fluorinated esters, necessitating specialized handling compared to compounds like 2,2,3,3-tetrafluoropropyl methacrylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
